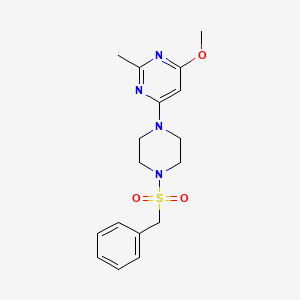

4-(4-(苯甲酰磺酰)哌嗪-1-基)-6-甲氧基-2-甲基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with benzylsulfonyl piperazine structures have been synthesized and evaluated for their potential as central nervous system agents, antimicrobial agents, and enzyme inhibitors.

Synthesis Analysis

The synthesis of related compounds typically involves the treatment of substituted benzhydryl chlorides with piperidine or piperazine derivatives followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . For example, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity . The synthesis process is crucial as it can affect the yield, purity, and subsequent biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of benzylsulfonyl piperazine derivatives is significant in determining their binding affinity to various receptors. For instance, the introduction of a benzotriazole moiety was found to contribute to both 5-HT1A and 5-HT2 receptor affinity . Similarly, the configuration of methyl groups and the substitution pattern on the benzyl ring can influence the selectivity and affinity of these compounds for muscarinic receptor subtypes .

Chemical Reactions Analysis

The chemical reactivity of benzylsulfonyl piperazine derivatives can be tailored for specific applications. For example, a sulfonate reagent with a substituted piperazine structure was synthesized for analytical derivatization in liquid chromatography, which could be removed after derivatization by acid treatment . This demonstrates the versatility of these compounds in chemical reactions and their potential utility in analytical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylsulfonyl piperazine derivatives, such as solubility, stability, and reactivity, are essential for their practical application. These properties can be influenced by the nature of substitutions on the benzhydryl and sulfonamide rings, as seen in the structure-activity relationship studies of antimicrobial agents . Additionally, the radioiodination of related compounds suggests that they can be labeled with radioactive isotopes, which may be useful in imaging studies .

科学研究应用

酶促代谢和药理特性

细胞色素P450酶的参与:一项关于新型抗抑郁药Lu AA21004(并非本文讨论的化合物,但其化学结构和代谢途径相关)代谢的研究揭示了细胞色素P450酶在其氧化代谢中发挥的重要作用。这项研究深入了解了此类化合物的代谢转化,重点介绍了负责将其生物转化为各种代谢物的酶(Hvenegaard et al., 2012)。

选择性血清素受体激动剂:苯甲酰胺衍生物,包括具有苯甲酰磺酰基团的衍生物,已合成并研究了它们对胃肠道运动的影响。一种特定的衍生物表现出选择性的血清素4(5-HT4)受体激动剂作用,表明其由于与其他受体类型的相互作用最少而具有作为一种新型促动力剂的潜力,且副作用较小(Sonda et al., 2004)。

抗菌和抗真菌活性

席夫碱衍生物:已评估了涉及磺酰基团反应的化合物的抗菌和抗真菌特性。一项关于磺胺嘧啶席夫碱衍生物的研究显示出对各种菌株的有效活性,强调了这些化合物的抗菌潜力(Othman et al., 2019)。

作用机制

Target of Action

Similar compounds with a piperazinyl structure have been reported to target dna gyrase , a type II topoisomerase found in bacteria, and Heat shock protein HSP 90-alpha , a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction.

Mode of Action

Similar compounds have been designed to have a new binding mode to dna gyrase, allowing for a more potent antibacterial effect .

Biochemical Pathways

Similar compounds have been reported to inhibit carbonic anhydrase (ca), an enzyme that catalyzes the reversible hydration reaction of co2 and thus regulates many physiological functions .

Pharmacokinetics

Similar compounds have been designed to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance .

Result of Action

Similar compounds have shown promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains .

安全和危害

属性

IUPAC Name |

4-(4-benzylsulfonylpiperazin-1-yl)-6-methoxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-14-18-16(12-17(19-14)24-2)20-8-10-21(11-9-20)25(22,23)13-15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIECNNFEDVIOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2551816.png)

![[(5-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B2551822.png)

![2-Cyclopropyl-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine dihydrochloride](/img/structure/B2551825.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2551826.png)

![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)